N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide
Description
This compound features a central ethanediamide linkage connecting two distinct moieties:
- A 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl group, combining furan, thiophene, and a hydroxyl group.
- A [(furan-2-yl)methyl] substituent, introducing a second furan ring.
Its structural complexity may influence solubility, stability, and reactivity compared to simpler analogs .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-15(18-10-12-4-1-7-23-12)16(21)19-11-17(22,13-5-2-8-24-13)14-6-3-9-25-14/h1-9,22H,10-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFLFKNNVJRXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with oxalyl chloride to produce the final oxalamide compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide into amines or other reduced forms.
Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethylamines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Heterocycle Diversity : The target compound uniquely combines furan and thiophene rings, unlike ranitidine (furan-only) or naphthofuran derivatives .
Functional Groups : The ethanediamide linkage distinguishes it from ranitidine’s nitroethenediamine core and simpler acetamide/ester derivatives .
Synthesis Complexity : The target compound’s synthesis likely requires precise control to incorporate thiophene and dual furan moieties, contrasting with ranitidine’s established industrial routes .
Stability and Reactivity
- Ranitidine: Known to degrade under stress conditions (heat, light) into impurities like nitroacetamide and amino alcohol derivatives . The target compound’s hydroxyl and thiophene groups may confer different stability profiles.
- Acetamide Derivatives () : Methyl esters and hydrazones in exhibit moderate stability, with recrystallization used for purification. The target compound’s amide groups may enhance stability compared to ester-linked analogs .
Pharmacological Inferences (Based on Structural Analogues)
- Ranitidine: Acts as a histamine H2 antagonist due to its dimethylaminomethyl-furan and sulfanylethyl groups . The target compound lacks these specific groups but may interact with biological targets via its dual heterocycles and hydroxyl group.
- Naphthofuran Derivatives () : Demonstrated melatonergic activity, suggesting heterocyclic amides can target central nervous system receptors. The target compound’s thiophene moiety could modulate selectivity or potency .
Q & A
Q. What are the optimal conditions for synthesizing this compound, and how can purity be maximized?
The synthesis typically involves multi-step reactions using precursors like furan and thiophene derivatives. Key steps include:
- Solvent selection : Ethanol or dimethylformamide (DMF) improves reactant solubility and reaction kinetics .
- Temperature control : Maintain 60–80°C during amide coupling to minimize side reactions .
- Purification : Use column chromatography (silica gel) or recrystallization to achieve >95% purity. Monitor purity via HPLC or TLC .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., hydroxyl group at δ 4.5–5.5 ppm) .
- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., exact mass 400.1093 g/mol via high-resolution MS) .
Q. How does the compound’s solubility vary under different pH conditions?
- Polar solvents : Soluble in DMF and DMSO due to hydrogen-bonding amide groups.
- Aqueous solubility : Poor at neutral pH but improves under acidic (pH 2–4) or basic (pH 8–10) conditions via protonation/deprotonation of hydroxyl and amine groups .
Advanced Research Questions
Q. What reaction pathways dominate when the compound is exposed to oxidizing agents?
- Oxidation : Thiophene sulfur and furan oxygen are susceptible to oxidation. KMnO₄ in acidic conditions converts thiophene to sulfone derivatives, while furan rings may form diketones .
- Byproduct mitigation : Use controlled stoichiometry (e.g., 1:1 oxidant:substrate ratio) and monitor via TLC to isolate desired products .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors (e.g., G-protein-coupled receptors) .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes .
Q. How do substituent variations (e.g., chloro vs. methoxy groups) affect reactivity?
Q. What strategies optimize yield in multi-step syntheses?
- Stepwise optimization : Use Design of Experiments (DoE) to refine parameters (e.g., solvent, temperature) for each step .
- Catalyst screening : Test Pd/C or Grubbs catalysts for coupling reactions to reduce side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
